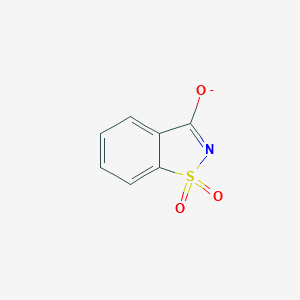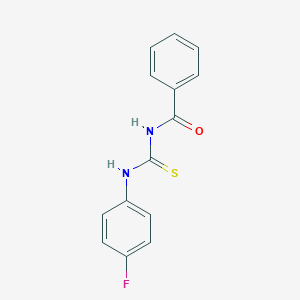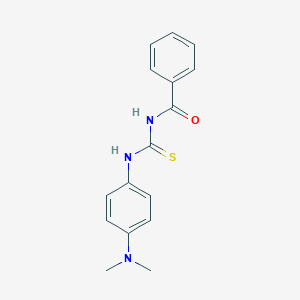![molecular formula C19H22N2O5S B185024 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone CAS No. 5975-52-0](/img/structure/B185024.png)
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, also known as MPEP, is a compound that has been widely studied for its potential use in treating neurological disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating synaptic plasticity and neuronal excitability.
作用機序
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone selectively blocks the mGluR5 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal excitability. By blocking this receptor, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can modulate the activity of glutamate and improve neuronal function.
Biochemical and Physiological Effects:
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing anxiety and depression, and alleviating symptoms of neurological disorders. 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone in lab experiments is its selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate activity. However, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone also has limitations, including its potential for off-target effects and its limited bioavailability in vivo.
将来の方向性
There are several future directions for research on 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, including exploring its potential therapeutic applications in other neurological disorders, such as autism and schizophrenia. Additionally, research could focus on developing more selective and potent mGluR5 antagonists, as well as improving the bioavailability of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone in vivo. Finally, studies could investigate the mechanisms underlying the biochemical and physiological effects of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, with the goal of developing more effective treatments for neurological disorders.
合成法
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 2-phenoxyacetyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has been studied extensively for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and fragile X syndrome. Studies have shown that 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can improve cognitive function, reduce anxiety and depression, and alleviate symptoms of these disorders.
特性
CAS番号 |
5975-52-0 |
|---|---|
製品名 |
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone |
分子式 |
C19H22N2O5S |
分子量 |
390.5 g/mol |
IUPAC名 |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-9-18(10-8-16)27(23,24)21-13-11-20(12-14-21)19(22)15-26-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChIキー |
NRDDETQQWYZKTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









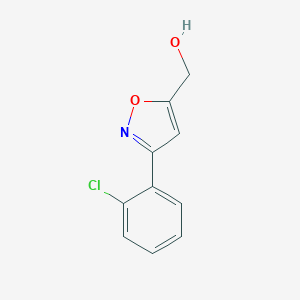
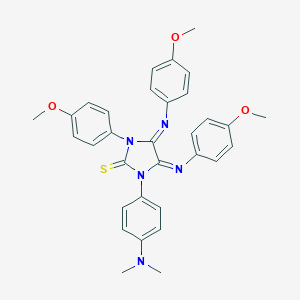

![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)

